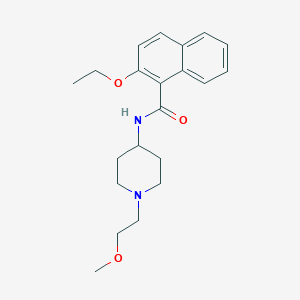![molecular formula C20H21N5O3 B2409831 1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 929813-52-5](/img/structure/B2409831.png)
1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex chemical entity with unique properties and potential applications in various scientific fields. This compound is characterized by its purine-based structure, which is functionalized with multiple substituents that confer specific chemical and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic synthesis techniques. The initial steps often include the preparation of the core purine structure, followed by the strategic introduction of methyl, allyl, and phenyl groups through a series of reactions such as alkylation, acylation, and etherification. The conditions for these reactions require precise control of temperature, pH, and solvent choice to achieve the desired yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve advanced methods such as continuous flow chemistry, which allows for the efficient and scalable synthesis of complex molecules. This approach minimizes the need for large reaction vessels and enables better control over reaction parameters, leading to higher efficiency and consistency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
The compound 1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is prone to several types of chemical reactions:
Oxidation: The compound can undergo oxidative transformations, particularly at its methyl and allyl groups, leading to the formation of oxidized derivatives.
Reduction: Selective reduction of the imidazo[2,1-f]purine ring can yield reduced analogs with varied biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl and purine moieties, introducing new functional groups or altering the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and a variety of nucleophiles and electrophiles depending on the desired substitution pattern. Reaction conditions are tailored to the specific transformation, often requiring catalysts, specific solvents, and controlled atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
The compound 1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a broad range of applications in scientific research, spanning various disciplines:
Chemistry: Its unique structure makes it a valuable subject for studying reaction mechanisms, exploring new synthetic methodologies, and developing novel catalysts.
Biology: The compound's potential bioactivity can be harnessed for investigating cellular pathways, enzyme interactions, and as a lead compound for drug discovery.
Medicine: Preliminary studies suggest that this compound may exhibit pharmacological properties, such as anti-inflammatory, antioxidant, or anticancer activities, warranting further exploration in preclinical and clinical settings.
Industry: Its chemical properties can be leveraged in the development of advanced materials, such as coatings, polymers, and electronic devices.
Mécanisme D'action
The mechanism by which 1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects is complex and multi-faceted. The compound's interaction with molecular targets typically involves binding to specific proteins or enzymes, thereby modulating their activity. This interaction can trigger a cascade of cellular events, influencing various signaling pathways and physiological processes. The detailed molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate the precise mechanisms underlying its biological effects.
Comparaison Avec Des Composés Similaires
When comparing 1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with other similar compounds, several unique features stand out:
Structural Uniqueness: The specific arrangement of methyl, allyl, and phenyl groups on the purine backbone distinguishes this compound from other purine derivatives, potentially contributing to its distinct chemical and biological properties.
Reactivity Profile: The presence of multiple reactive sites allows for diverse chemical transformations, offering greater versatility in synthetic applications compared to simpler purine analogs.
List of Similar Compounds
1,3,7-trimethylxanthine (caffeine)
1,3-dimethylxanthine (theobromine)
1,3,7-trimethylpurine-2,6-dione (paraxanthine)
1,3,9-trimethylxanthine (theacrine)
Each of these compounds shares a purine core structure but varies in the nature and position of substituents, leading to differences in their chemical behavior and biological activity.
Propriétés
IUPAC Name |
2,4,7-trimethyl-6-[4-(2-methylprop-2-enoxy)phenyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-12(2)11-28-15-8-6-14(7-9-15)25-13(3)10-24-16-17(21-19(24)25)22(4)20(27)23(5)18(16)26/h6-10H,1,11H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPFZWGNBVCNHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OCC(=C)C)N(C(=O)N(C3=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-2-yloxy)benzamide](/img/structure/B2409749.png)
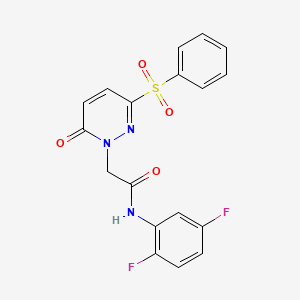
![3-methyl-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2409751.png)
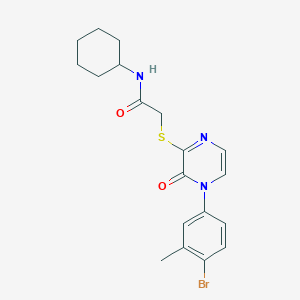
![8-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2409753.png)
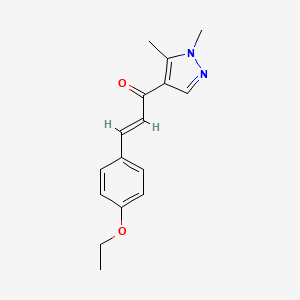
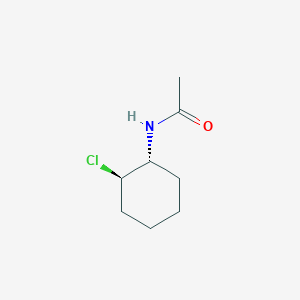
![2-Amino-1-{[2,2'-bithiophene]-5-yl}ethan-1-ol](/img/structure/B2409762.png)
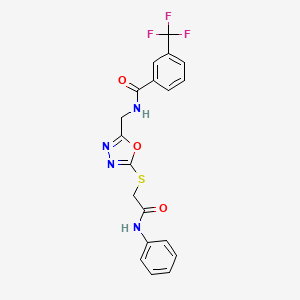
![N-([2,3'-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2409764.png)
![Methyl 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}benzoate](/img/structure/B2409765.png)
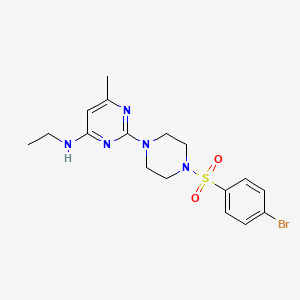
![6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2409767.png)
